N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-(1H-indol-3-yl)acetamide
Description
N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-(1H-indol-3-yl)acetamide is a hybrid molecule featuring a 4-oxoquinazolinone core linked via an ethyl spacer to a 2-(1H-indol-3-yl)acetamide moiety. The quinazolinone scaffold is associated with diverse biological activities, including kinase inhibition and antimicrobial effects, while the indole group is prevalent in compounds targeting neurological and anticancer pathways .
Properties
Molecular Formula |
C22H22N4O2 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[2-(2-ethyl-4-oxoquinazolin-3-yl)ethyl]-2-(1H-indol-3-yl)acetamide |
InChI |
InChI=1S/C22H22N4O2/c1-2-20-25-19-10-6-4-8-17(19)22(28)26(20)12-11-23-21(27)13-15-14-24-18-9-5-3-7-16(15)18/h3-10,14,24H,2,11-13H2,1H3,(H,23,27) |
InChI Key |
QUBVZHUTDGZMAI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=O)N1CCNC(=O)CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-(1H-indol-3-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Alkylation: The quinazolinone core is then alkylated with 2-bromoethylamine to introduce the ethyl group.
Coupling with Indole Derivative: The resulting intermediate is coupled with an indole derivative through an amide bond formation, typically using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-(1H-indol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Quinazolinone N-oxides.
Reduction: Reduced quinazolinone derivatives.
Substitution: N-alkylated indole derivatives.
Scientific Research Applications
N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-(1H-indol-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Pharmacology: The compound is investigated for its potential to modulate neurotransmitter receptors, making it a candidate for the treatment of neurological disorders.
Biochemistry: It is used as a probe to study protein-ligand interactions and enzyme kinetics.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-(1H-indol-3-yl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression.
Receptor Modulation: It modulates neurotransmitter receptors, affecting the release and uptake of neurotransmitters in the brain.
Pathways Involved: The compound affects pathways related to cell cycle regulation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Quinazolinone-Based Analogs
Compounds sharing the 4-oxoquinazolin-3(4H)-yl core exhibit variations in substituents that influence their activity and properties:
Key Observations :
- Substituent Effects: Chloro or fluoro substituents on the quinazolinone (e.g., 6-chloro in , 6-fluoro in ) enhance target specificity (e.g., InhA inhibition). The target compound’s 2-ethyl group may improve lipophilicity, favoring membrane permeability.
- Hybrid Structures : Indole-linked derivatives (e.g., ) show balanced logP values (~2.95), suggesting favorable pharmacokinetics. The phthalimide hybrid (1a) in prioritizes antioxidant activity over antimicrobial effects.
Indole-Acetamide Derivatives
Compounds with the 2-(1H-indol-3-yl)acetamide backbone highlight the role of substituents on biological activity:
Key Observations :
- Substituent Diversity : Electron-withdrawing groups (e.g., chloro, nitro) on the indole or amide-linked aryl groups enhance anticancer activity . The target compound’s lack of indole substituents may reduce steric hindrance, favoring interactions with flat binding pockets.
- Biological Targets: While flurbiprofen-derived analogs target COX , the quinazolinone-indole hybrid may engage kinase or apoptosis pathways due to its dual pharmacophores.
Hybrid Quinazolinone-Indole Compounds
Direct structural analogs combining quinazolinone and indole moieties:
Key Observations :
- Physicochemical Properties : Chloro or fluoro substituents marginally increase logP (e.g., 2.95 in vs. ~2.8 in ), aligning with improved blood-brain barrier permeability.
- Activity Divergence: Despite structural similarities, KCH-1521 targets talin in endothelial cells , whereas quinazolinone-indole hybrids may prioritize kinase or DNA-intercalation pathways.
Biological Activity
N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-(1H-indol-3-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores its synthesis, biological activity, and relevant research findings, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C21H20N4O2
- Molecular Weight : 360.4 g/mol
- CAS Number : 1435998-15-4
The structure includes a quinazoline core, which is known for its diverse biological activities, and an indole moiety that enhances its pharmacological profile.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. For instance, compounds similar to this compound have shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.
Key Findings:
- A derivative with a similar structure exhibited a minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA .
- The compound demonstrated significant antibacterial activity against both S. aureus and M. tuberculosis, suggesting its potential as a therapeutic agent in treating resistant infections .
Anticancer Activity
The anticancer properties of this compound are attributed to its ability to inhibit cell proliferation in various cancer cell lines. Studies have reported that derivatives of quinazoline can suppress the growth of rapidly dividing cancer cells significantly.
Case Studies:
- Cell Line Studies : Compounds derived from indole and quinazoline structures showed preferential suppression of A549 lung cancer cells compared to non-tumor fibroblasts .
- Cytotoxicity Assessments : Several synthesized compounds displayed significant antiproliferative activities against human cancer cell lines such as HepG-2 (liver), MCF-7 (breast), and HCT-116 (colon) .
The mechanisms underlying the biological activities of this compound are believed to involve:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in DNA replication or repair, leading to cell cycle arrest in cancer cells.
- Interaction with Cellular Targets : Molecular docking studies suggest that the compound could bind effectively to proteins associated with bacterial resistance mechanisms, enhancing its antimicrobial efficacy .
Comparative Analysis of Biological Activity
| Compound | Biological Activity | MIC (μg/mL) | Cell Lines Tested |
|---|---|---|---|
| This compound | Antibacterial, Anticancer | 0.98 (MRSA) | A549, HepG-2, MCF-7 |
| Indolequinazoline Derivative | Antibacterial | 3.90 (S. aureus ATCC 25923) | - |
| Quinazoline Analog | Anticancer | - | HCT116 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
